molecular formula C7H4F3NO2 B1409266 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde CAS No. 1227602-74-5

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1409266
CAS No.: 1227602-74-5
M. Wt: 191.11 g/mol
InChI Key: JGMFXPJFRMZVMH-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the second position and a trifluoromethyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the nicotinaldehyde framework. One common method includes the trifluoromethylation of nicotinaldehyde derivatives followed by hydroxylation. Specific reaction conditions, such as the use of appropriate catalysts and solvents, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to modulation of enzymatic activities and cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-12)6(13)11-5/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMFXPJFRMZVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178242
Record name 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227602-74-5
Record name 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227602-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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